3-fluoro-BCP acetic acid physical properties and solubility data
3-fluoro-BCP acetic acid physical properties and solubility data
An In-Depth Technical Guide to 3-Fluoro-Bicyclo[1.1.1]pentane-1-carboxylic Acid: Properties and Experimental Characterization
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-fluoro-bicyclo[1.1.1]pentane-1-carboxylic acid (3-fluoro-BCP-acetic acid), a novel saturated bicyclic scaffold of significant interest in medicinal chemistry. We will delve into its physicochemical properties, solubility characteristics, and the experimental protocols required for its thorough characterization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Rise of Fluorinated BCP Scaffolds in Drug Design
Bicyclo[1.1.1]pentane (BCP) moieties have emerged as valuable bioisosteres for phenyl rings and tert-butyl groups in modern drug design. Their rigid, three-dimensional structure can significantly enhance key drug-like properties, including aqueous solubility, membrane permeability, and metabolic stability, when replacing traditional aromatic systems.[1] The introduction of fluorine atoms onto the BCP core further modulates these properties, offering a sophisticated tool for fine-tuning the electronic and conformational characteristics of lead compounds.
Fluorination can dramatically alter the acidity or basicity of neighboring functional groups, a critical consideration in optimizing drug-receptor interactions and pharmacokinetic profiles.[2] Specifically, bridge-fluorination of a BCP carboxylic acid has been shown to significantly increase its acidity.[2] This guide focuses on 3-fluoro-BCP-acetic acid, a representative of this promising class of fluorinated building blocks.
Synthesis of 3-Fluoro-BCP Acetic Acid
While a variety of substituted BCPs have been synthesized, a practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes has been a more recent development. The synthesis of the target acid can be achieved through a multi-step sequence, often starting from a commercially available ketoacid.[2][3][4] A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for 3-fluoro-BCP acetic acid.[2][4]
The key steps involve the formation of a bicyclo[1.1.0]butane intermediate, followed by a carbene insertion reaction and subsequent dehalogenation and ester hydrolysis to yield the final crystalline solid product.[4] This scalable synthesis allows for the production of gram quantities of the target acid.[3][4]
Physicochemical Properties
The introduction of a fluorine atom has a pronounced effect on the physicochemical properties of the BCP scaffold. The high electronegativity of fluorine influences the acidity of the carboxylic acid moiety and can impact overall lipophilicity.
| Property | Value / Description | Source / Comment |
| Molecular Formula | C6H7FO2 | - |
| Molecular Weight | 130.12 g/mol | - |
| Appearance | Crystalline solid | [4] |
| Melting Point | Not specified in literature. Requires experimental determination. | See Protocol 4.1 |
| Boiling Point | Not specified in literature. Likely to decompose upon heating. | - |
| Acidity (pKa) | 3.5 | [2] |
| Calculated logP (clogP) | 3.3 (for the corresponding ester) | [2] |
Expert Insights: The experimentally determined pKa of 3.5 for the fluoro-BCP carboxylic acid is significantly lower than its non-fluorinated counterpart (pKa = 4.2), highlighting the strong electron-withdrawing effect of the bridgehead fluorine atom.[2] This increased acidity can be leveraged in drug design to modulate interactions with biological targets. For comparison, the pKa of fluoroacetic acid is approximately 2.59, while that of trifluoroacetic acid is around 0.23, demonstrating the potent influence of fluorine substitution on acidity.[5][6]
The lipophilicity, as indicated by the calculated logP of the corresponding ester, is noteworthy. The replacement of a fluorophenyl ring with a fluoro-BCP scaffold can dramatically reduce lipophilicity, which can be beneficial for improving the overall pharmacokinetic profile of a drug candidate.[2][4]
Solubility Profile
The solubility of 3-fluoro-BCP acetic acid is a critical parameter for its application in both chemical synthesis and biological assays. A systematic solubility assessment is crucial for developing appropriate formulation strategies.
| Solvent | Expected Solubility | Rationale |
| Water | Moderately soluble, pH-dependent | The carboxylic acid group enhances aqueous solubility, especially at pH > pKa where the carboxylate salt is formed. Carboxylic acids with six or fewer carbons are generally moderately water-soluble.[7] |
| Methanol / Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the carboxylic acid. |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving polar compounds. |
| Dichloromethane (DCM) | Slightly Soluble / Soluble | A common solvent for organic reactions; solubility may be moderate. |
| Ethyl Acetate | Soluble | A moderately polar solvent often used in extractions and chromatography. |
| Hexanes / Heptane | Insoluble | Non-polar solvents are unlikely to dissolve the polar carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |
Trustworthiness through Self-Validation: The predicted solubility should be confirmed experimentally. Inconsistencies between expected and observed solubility can indicate issues with compound purity or degradation.
Analytical Characterization
A suite of analytical techniques is required to confirm the identity, structure, and purity of synthesized 3-fluoro-BCP acetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the proton environment of the BCP core and the absence of impurities.
-
¹³C NMR: Will show characteristic shifts for the carboxylic acid carbon and the carbons of the BCP cage, including the carbon bearing the fluorine atom.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the single fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase C18 column is typically employed.[8][9] The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid.[8]
Experimental Protocols
The following protocols describe standard methodologies for determining the key physical properties of 3-fluoro-BCP acetic acid.
Protocol: Determination of Melting Point
-
Sample Preparation: Ensure the crystalline solid is completely dry by placing it under high vacuum for several hours.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Procedure:
-
Load a small amount of the finely powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Use a rapid heating rate (e.g., 10-15 °C/min) for a preliminary determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.
-
Protocol: Potentiometric Determination of pKa
-
Reagents and Solutions:
-
Prepare a ~0.01 M solution of 3-fluoro-BCP acetic acid in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the apparent pKa will be affected.
-
Standardized ~0.01 M potassium hydroxide (KOH) solution (carbonate-free).
-
Standard pH buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
-
Instrumentation:
-
Calibrated pH meter with a glass electrode.
-
Stir plate and magnetic stir bar.
-
Burette for precise dispensing of the titrant (KOH solution).
-
-
Procedure:
-
Calibrate the pH meter using the standard buffers.
-
Place a known volume (e.g., 25.0 mL) of the 3-fluoro-BCP acetic acid solution into a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring gently.
-
Record the initial pH.
-
Add the KOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration past the equivalence point (the point of sharpest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of KOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the volume of KOH added is half of that required to reach the equivalence point).
-
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
3-Fluoro-BCP acetic acid represents a valuable and synthetically accessible building block for medicinal chemistry. Its unique three-dimensional structure, combined with the modulating effects of fluorination, offers a powerful strategy for enhancing the physicochemical and pharmacokinetic properties of drug candidates. The significant increase in acidity compared to its non-fluorinated analog is a key feature that can be exploited in rational drug design. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize and characterize this and related fluorinated BCP scaffolds in their discovery programs.
References
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A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters. [Link]
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A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. [Link]
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